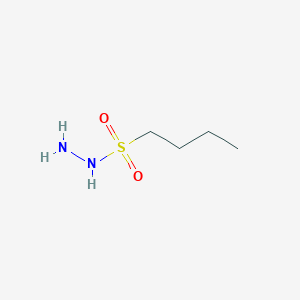
1-Butanesulfonic acid, hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanesulfonic acid, hydrazide is an organic compound with the molecular formula C4H12N2O2S It is a derivative of butanesulfonic acid, where the sulfonic acid group is replaced by a hydrazide group
Preparation Methods
The synthesis of 1-butanesulfonic acid, hydrazide typically involves the reaction of butanesulfonic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazide product. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to maximize yield and purity.
-
Synthetic Routes
Direct Synthesis: Butanesulfonic acid reacts with hydrazine in an organic solvent under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purification.
Catalytic Methods: Catalysts such as palladium or platinum may be used to enhance the reaction rate and selectivity.
-
Reaction Conditions
Temperature: Typically, the reaction is carried out at elevated temperatures (around 80-100°C) to ensure complete conversion.
Solvent: Common solvents include ethanol, methanol, or water, depending on the solubility of the reactants and products.
Chemical Reactions Analysis
1-Butanesulfonic acid, hydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution.
-
Oxidation
Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Conditions: Reactions are typically carried out in acidic or basic media.
Products: Oxidation can lead to the formation of sulfonic acid derivatives or other oxidized products.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Conditions: Reactions are usually performed in anhydrous solvents under inert atmosphere.
Products: Reduction can yield amine derivatives or other reduced forms of the compound.
-
Substitution
Reagents: Halogenating agents, nucleophiles, or electrophiles.
Conditions: Reactions are carried out under controlled temperatures and pressures.
Products: Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
1-Butanesulfonic acid, hydrazide has a wide range of applications in scientific research:
-
Chemistry
Catalysis: Used as a catalyst in organic synthesis reactions.
Analytical Chemistry: Employed in chromatography as an ion-pairing reagent.
-
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Biochemical Assays: Used in assays to detect and quantify biological molecules.
-
Medicine
Drug Development: Investigated for its potential as a pharmacological agent.
Antimicrobial Activity: Studied for its ability to inhibit the growth of bacteria and fungi.
-
Industry
Chemical Manufacturing: Used in the production of other chemical compounds.
Material Science: Employed in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-butanesulfonic acid, hydrazide involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor of specific enzymes, interfering with their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of biochemical pathways.
-
Molecular Targets
Enzymes: Targets include hydrolases, oxidoreductases, and transferases.
Receptors: May interact with specific cellular receptors to exert its effects.
-
Pathways
Metabolic Pathways: Involvement in pathways related to energy production and metabolism.
Signal Transduction: Modulation of signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
1-Butanesulfonic acid, hydrazide can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
Butanesulfonic Acid: The parent compound, which lacks the hydrazide group.
Hydrazine Derivatives: Compounds with similar hydrazide functional groups.
-
Uniqueness
Functional Group: The presence of both sulfonic acid and hydrazide groups provides unique reactivity and properties.
Applications: Its specific applications in catalysis, enzyme inhibition, and drug development distinguish it from other compounds.
Properties
CAS No. |
10393-85-8 |
|---|---|
Molecular Formula |
C4H12N2O2S |
Molecular Weight |
152.22 g/mol |
IUPAC Name |
butane-1-sulfonohydrazide |
InChI |
InChI=1S/C4H12N2O2S/c1-2-3-4-9(7,8)6-5/h6H,2-5H2,1H3 |
InChI Key |
QXQXBFBWBKRZLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



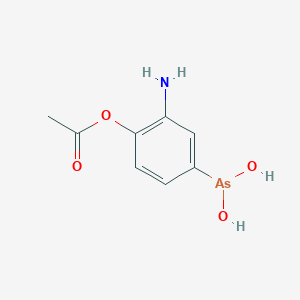

![N-[(Z)-quinolin-2-ylmethylideneamino]pyridin-4-amine](/img/structure/B14734972.png)
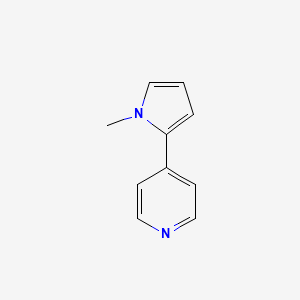

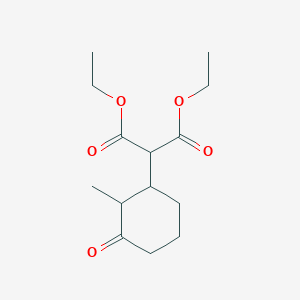
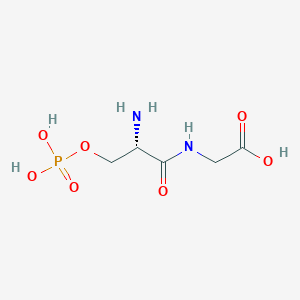
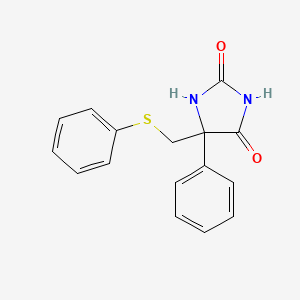
![[(1S,2S)-2-Hexylcyclopropyl]acetic acid](/img/structure/B14735002.png)
![[(Isocyanatomethoxy)methyl]benzene](/img/structure/B14735029.png)
![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14735040.png)

![[(Isocyanatomethoxy)methyl]benzene](/img/structure/B14735048.png)
